Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Lipophilicity Drug-likeness Physicochemical property

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 166047-16-1) is a heterocyclic compound with molecular formula C₇H₆BrN₃O and molecular weight 228.05 g/mol, belonging to the imidazo[4,5-b]pyridin-2-one class. It features a bromine atom at the 6-position and a single N-methyl group at the 3-position, distinguishing it from non-methylated, dimethylated, or alternative-halogen congeners.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 166047-16-1
Cat. No. B3323629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
CAS166047-16-1
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)Br)NC1=O
InChIInChI=1S/C7H6BrN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
InChIKeyBEIHAUJWQREPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 166047-16-1): A Single-N-Methylated 6-Bromo Imidazopyridinone Building Block for Kinase-Targeted Library Synthesis


6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 166047-16-1) is a heterocyclic compound with molecular formula C₇H₆BrN₃O and molecular weight 228.05 g/mol, belonging to the imidazo[4,5-b]pyridin-2-one class. It features a bromine atom at the 6-position and a single N-methyl group at the 3-position, distinguishing it from non-methylated, dimethylated, or alternative-halogen congeners [1]. The imidazo[4,5-b]pyridin-2-one scaffold is a well-precedented hinge-binding motif exploited in kinase inhibitor programs targeting p38 MAP kinase, RAF, Aurora kinases, and mGlu2 receptors [2]. This compound serves as a regiospecifically N-methylated, brominated intermediate for elaboration via cross-coupling chemistry (e.g., Suzuki, Sonogashira) at the C6 position, enabling the construction of diverse 6-aryl/heteroaryl analogues [3].

Why 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Cannot Be Interchanged with Its Closest Analogs


Within the imidazo[4,5-b]pyridin-2-one chemotype, subtle changes in halogen identity (Br vs. Cl), methylation pattern (3-methyl vs. N1,N3-dimethyl vs. non-methylated), and bromine position (6-Br vs. 5-Br) produce measurable and functionally significant differences in lipophilicity , crystal packing [1], hydrogen-bonding capacity [2], and cross-coupling reactivity [3]. These variations preclude simple generic interchange because each analogue yields divergent physicochemical profiles that affect downstream synthetic efficiency, intermediate handling, and the properties of final elaborated products. The evidence below quantifies these differences across five direct comparators.

Quantitative Differentiation Evidence: 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one vs. Five Closest Structural Analogs


Lipophilicity (ACD/LogP): N3-Methyl-6-Bromo vs. 6-Chloro Analog

The 6-bromo-3-methyl analogue exhibits an ACD/LogP value of 0.82, compared to the 6-chloro-3-methyl congener (CAS 370074-74-1) with a measured LogP of 0.47 . This represents a +0.35 log-unit increase in lipophilicity conferred solely by the Br-for-Cl substitution. In the broader imidazo[4,5-b]pyridin-2-one series, even sub-unit changes in LogP can materially influence membrane permeability and protein binding in elaborated final compounds [1].

Lipophilicity Drug-likeness Physicochemical property

N3-Methylation Effect on Lipophilicity: Target vs. Non-Methylated Parent

Introduction of the N3-methyl group in the target compound (LogP = 0.82) reduces lipophilicity relative to the non-methylated parent compound 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 148038-83-9), which has a reported LogP of approximately 1.01–1.23 . This ~0.2–0.4 log-unit decrease arises from the removal of one hydrogen-bond donor (N–H) and a modest increase in polar surface area upon N-methylation .

N-Methylation LogP modulation Hydrogen-bond donor

Crystal Packing and Hydrogen-Bond Motif: N3-Methyl vs. N1,N3-Dimethyl Analog

Single-crystal X-ray diffraction reveals that the target compound is essentially planar (r.m.s. deviation = 0.017 Å for all non-H atoms) and forms centrosymmetric hydrogen-bonded dimers via N–H⋯O=C interactions between inversion-related molecules [1]. By contrast, the N1,N3-dimethyl analog (6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, CAS 234771-64-3) lacks the N1–H donor and crystallizes with two independent molecules in the asymmetric unit (r.m.s. deviations = 0.015 and 0.019 Å) that assemble into zigzag chains along the c-axis via C–H⋯O hydrogen bonds [2].

Crystal engineering Hydrogen bonding Solid-state properties

Regiochemistry of Halogenation: 6-Bromo vs. 5-Bromo Isomer Differentiation

The bromine atom at the 6-position in the target compound originates from a well-defined halogenation pathway: bromination of imidazo[4,5-b]pyridin-2-one substrates in 50% aqueous acetic acid selectively delivers the 6-bromo regioisomer, whereas bromination in glacial acetic acid leads to 5,6-dibromo derivatives [1]. The 5-bromo isomer (5-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, CAS 924293-37-8) is chemically distinct: the C5 position has different electronic character and steric environment compared to C6, which alters the reactivity in subsequent palladium-catalyzed cross-coupling reactions [2]. No mixed 5,6-dibromo species is formed from the title compound under standard Suzuki conditions due to the absence of a second halogen at C5.

Regioselectivity Halogenation Cross-coupling

Optimal Procurement and Application Scenarios for 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one


Kinase Hinge-Binder Library Synthesis via C6 Suzuki Coupling

When constructing focused libraries of imidazo[4,5-b]pyridin-2-one-based kinase inhibitors (e.g., targeting p38 MAP kinase, RAF, or Aurora kinases), the title compound serves as a key late-stage diversification intermediate. The C6 bromine enables direct Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to introduce the solvent-exposed or selectivity-determining moiety. Procurement of the pre-methylated 6-bromo intermediate circumvents the need for post-coupling N-methylation, which can be complicated by competing O-alkylation or low regioselectivity [1].

GluN2B Negative Allosteric Modulator (NAM) Intermediate

Patent literature discloses 3-methyl-6-(heteroaryl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as selective GluN2B negative allosteric modulators for mood disorder indications [2]. The title compound is the direct precursor for introducing the 6-heteroaryl substituent; its LogP of 0.82 provides a balanced starting point for optimizing CNS drug-like properties (desired LogP range ~1–4). Purchasing this intermediate avoids the need to develop and validate in-house bromination and N-methylation protocols, saving 2–4 synthetic steps per library member.

Physicochemical Comparator in Halogen-Scanning SAR Studies

In lead optimization programs where halogen scanning is employed to probe lipophilic and steric effects at the C6 position, the title compound (6-Br, LogP = 0.82) serves as the brominated comparator against the 6-chloro (LogP = 0.47), 6-iodo, and des-halogen (3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, CAS 21991-39-9) congeners. The ~0.35 LogP unit difference between the 6-Br and 6-Cl intermediates allows systematic assessment of halogen contributions to target binding, solubility, and metabolic stability without altering the core scaffold .

Crystallographic Reference Standard for Imidazopyridinone Solid Form

Owing to its fully characterized single-crystal X-ray structure (planar, r.m.s. = 0.017 Å; N–H⋯O dimer motif) [3], the title compound can serve as a crystallographic reference standard for structural biologists performing co-crystallization studies of imidazo[4,5-b]pyridin-2-one-derived inhibitors with kinase or GPCR targets. The well-defined hydrogen-bonding pattern provides a baseline for interpreting ligand–protein interactions when this scaffold is elaborated.

Quote Request

Request a Quote for 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.